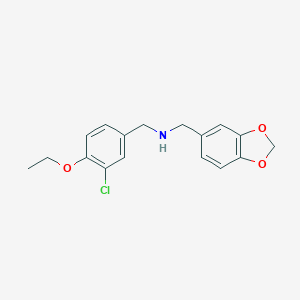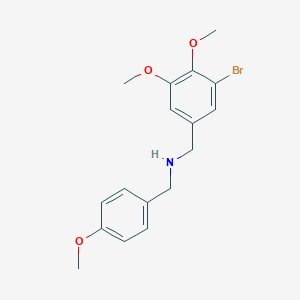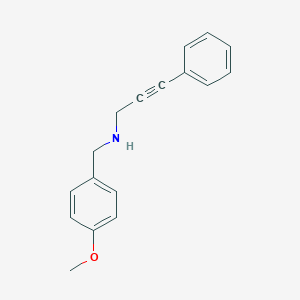
N-(1,3-benzodioxol-5-ylmethyl)-N-(3-chloro-4-ethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N-(3-chloro-4-ethoxybenzyl)amine, commonly known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is a member of the amphetamine class of drugs and is commonly referred to as ecstasy or molly.
Mécanisme D'action
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This results in feelings of euphoria, increased energy, and heightened sensory perception. MDMA also inhibits the reuptake of these neurotransmitters, prolonging their effects.
Biochemical and Physiological Effects
MDMA has a range of physiological effects on the body, including increased heart rate, blood pressure, and body temperature. These effects can be dangerous, especially in individuals with pre-existing medical conditions. MDMA has also been shown to cause neurotoxicity in animal studies, leading to concerns about its long-term effects on the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has been used in a variety of laboratory experiments to study its effects on the brain and behavior. Its ability to enhance social bonding and empathy has made it a valuable tool for studying social behavior in animals and humans. However, the potential for neurotoxicity and the risk of adverse physiological effects limit its use in laboratory settings.
Orientations Futures
There are several areas of future research related to MDMA. One promising avenue is the use of MDMA-assisted psychotherapy in the treatment of mental health disorders. Additional research is needed to fully understand the potential long-term effects of MDMA on the brain and body. There is also a need for improved synthesis methods to increase the purity and potency of MDMA for use in clinical and research settings.
Conclusion
MDMA is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. While it has potential therapeutic applications, there are concerns about its long-term effects on the brain and body. Continued research is needed to fully understand the risks and benefits of MDMA and its potential applications in mental health treatment.
Méthodes De Synthèse
The synthesis of MDMA involves the reaction of safrole with hydrochloric acid and reducing agents such as lithium aluminum hydride. This process results in the formation of MDMA as a white crystalline powder. The purity and potency of MDMA can vary depending on the synthesis method used.
Applications De Recherche Scientifique
MDMA has been widely studied for its potential therapeutic effects in the treatment of various mental health disorders. MDMA has been shown to increase feelings of empathy, trust, and social connectedness, making it a promising candidate for treating post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA-assisted psychotherapy has been found to be effective in reducing symptoms of PTSD in clinical trials.
Propriétés
Formule moléculaire |
C17H18ClNO3 |
|---|---|
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-N-[(3-chloro-4-ethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C17H18ClNO3/c1-2-20-15-5-3-12(7-14(15)18)9-19-10-13-4-6-16-17(8-13)22-11-21-16/h3-8,19H,2,9-11H2,1H3 |
Clé InChI |
QCBRBVSJPMPEDE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC2=CC3=C(C=C2)OCO3)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1)CNCC2=CC3=C(C=C2)OCO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275777.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-4-ylmethyl)amine](/img/structure/B275778.png)
![4-[2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275779.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275781.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275782.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275785.png)
![2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275786.png)
![1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)


![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)
![N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275796.png)
![N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275797.png)
![N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275799.png)